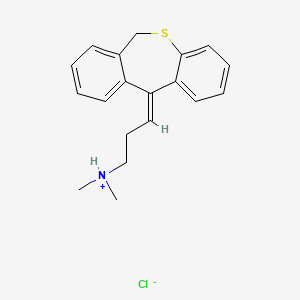

trans-Prothiadene hydrochloride

Descripción general

Descripción

Es conocida por sus propiedades ansiolíticas y se utiliza en varios países, incluidos los de Europa, Asia del Sur, Australia, Sudáfrica y Nueva Zelanda . El compuesto es reconocido por su capacidad para inhibir la recaptación de aminas biógenas, aumentando así los niveles de neurotransmisores en la hendidura sináptica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La dothiepina hidrocloruro se sintetiza mediante una serie de reacciones químicas que implican la formación de la estructura dibenzo[b,e]thiepina. La síntesis típicamente involucra la reacción de 3-dibenzo[b,e]thiepin-11(6H)-ilideno-N,N-dimetil-1-propanamina con ácido clorhídrico para formar la sal hidrocloruro .

Métodos de Producción Industrial: En entornos industriales, la producción de dothiepina hidrocloruro implica el uso de cromatografía líquida de alta eficacia (HPLC) para la purificación y validación del compuesto. El proceso incluye el uso de una fase móvil compuesta por tampón (acetato de sodio 0.1M) y acetonitrilo en una proporción de 50:50, con el pH del tampón ajustado a 2.8 . El tiempo de retención para la dothiepina hidrocloruro es de aproximadamente 3.4 minutos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La dothiepina hidrocloruro experimenta diversas reacciones químicas, incluyendo reacciones de oxidación y sustitución. Por ejemplo, reacciona con permanganato de potasio alcalino, resultando en la formación de iones manganato coloreados . Además, reacciona con 4-cloro-7-nitrobenzofurazano en presencia de bicarbonato de sodio .

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio alcalino a temperatura ambiente.

Sustitución: 4-cloro-7-nitrobenzofurazano con bicarbonato de sodio.

Productos Principales:

Oxidación: Iones manganato coloreados.

Sustitución: Complejos con 4-cloro-7-nitrobenzofurazano.

Aplicaciones Científicas De Investigación

La dothiepina hidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

La dothiepina hidrocloruro ejerce sus efectos inhibiendo la recaptación de serotonina y norepinefrina, aumentando así sus niveles en la hendidura sináptica . Se une al transportador de serotonina y al transportador de norepinefrina, evitando la reabsorción de estos neurotransmisores en la neurona presináptica . Esta acción ayuda a aliviar los síntomas de la depresión y la ansiedad al mejorar la neurotransmisión .

Comparación Con Compuestos Similares

La dothiepina hidrocloruro está estructuralmente relacionada con otros antidepresivos tricíclicos, como la amitriptilina, la imipramina y la doxepina . Si bien su eficacia terapéutica es similar a la de estos compuestos, la dothiepina hidrocloruro se destaca por su menor incidencia de efectos secundarios anticolinérgicos en comparación con la amitriptilina . Además, tiene una actividad sedante y ansiolítica similar a la amitriptilina, pero es menos cardiotóxica a dosis terapéuticas .

Compuestos Similares:

- Amitriptilina

- Imipramina

- Doxepina

- Maprotilina

- Mianserina

- Fluoxetina

- Fluvoxamina

- Trazodona

La combinación única de eficacia y seguridad de la dothiepina hidrocloruro la convierte en una opción valiosa en el tratamiento de los trastornos depresivos y las afecciones asociadas.

Actividad Biológica

Overview

trans-Prothiadene hydrochloride, also known as dosulepin or dothiepin, is a tricyclic antidepressant (TCA) primarily used for the treatment of major depressive disorder and neuropathic pain. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and exhibits various pharmacological activities, including antihistaminic and anticholinergic effects. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and case studies that highlight its therapeutic applications.

- Molecular Formula : C19H21NS

- Molecular Weight : 295.442 g/mol

- Stereochemistry : Achiral with one E/Z center

- Bioavailability : Approximately 30% .

This compound primarily inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE), thereby increasing their availability in the synaptic cleft. This action is associated with its antidepressant effects. The compound also interacts with various receptors:

| Receptor | Binding Affinity (K_i in nM) |

|---|---|

| SERT (Serotonin Transporter) | 12–15 |

| NET (Norepinephrine Transporter) | 46–70 |

| H1 (Histamine Receptor) | 3.6–4 |

| α1 (Alpha-1 Adrenergic) | 419 |

| α2 (Alpha-2 Adrenergic) | 2400 |

| M1-M5 (Muscarinic Receptors) | Various values |

The lower the K_i value, the stronger the binding affinity .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2–3 hours post-administration. It has a high protein binding rate of approximately 84% and undergoes extensive hepatic metabolism to form several metabolites, including northiaden and dosulepin sulfoxide. The elimination half-life varies among metabolites, with dosulepin itself having a half-life of about 14.4–23.9 hours .

Side Effects

Common adverse effects associated with this compound include:

- Central Nervous System : Drowsiness, dizziness, tremors, confusional states.

- Anticholinergic Effects : Dry mouth, urinary retention.

- Cardiovascular Issues : Hypotension, tachycardia.

- Gastrointestinal Disturbances : Nausea, constipation .

Case Study 1: Major Depressive Disorder

A clinical trial involving patients diagnosed with major depressive disorder demonstrated significant improvement in depressive symptoms after administration of dosulepin at doses ranging from 75 mg to 100 mg daily over an eight-week period. The study reported enhanced sleep quality and reduced anxiety levels among participants .

Case Study 2: Neuropathic Pain

Another study focused on the efficacy of this compound in treating neuropathic pain indicated that patients experienced considerable pain relief when treated with the drug compared to placebo controls. The mechanism was attributed to its dual action on serotonin and norepinephrine pathways, which are pivotal in pain modulation .

Propiedades

IUPAC Name |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPZAARQDNSRJB-SJDTYFKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-53-1 (Parent) | |

| Record name | Dothiepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60873550 | |

| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25627-36-5, 897-15-4 | |

| Record name | 1-Propanamine, 3-dibenzo[b,e]thiepin-11(6H)-ylidene-N,N-dimethyl-, hydrochloride, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25627-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dothiepin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000897154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)thiepin-delta(sup 11(6H),gamma)-propylamine, N,N-dimethyl-, hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Depresym | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-3-(Dibenzo[b,e]thiepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine, hydrogen chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H0042311V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.